molecular formula C15H20O4S2 B14444541 4-Methylbenzenesulfonic acid;4-thiophen-2-ylbutan-1-ol CAS No. 75288-40-3

4-Methylbenzenesulfonic acid;4-thiophen-2-ylbutan-1-ol

Cat. No.: B14444541
CAS No.: 75288-40-3
M. Wt: 328.5 g/mol
InChI Key: SBYNWNGUGMPPEW-UHFFFAOYSA-N
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Description

4-Methylbenzenesulfonic acid;4-thiophen-2-ylbutan-1-ol is a compound that combines the properties of two distinct chemical groups: the sulfonic acid group and the thiophene group. The sulfonic acid group is known for its strong acidic properties and its ability to act as a catalyst in various chemical reactions. The thiophene group, on the other hand, is a sulfur-containing heterocycle that is commonly found in many biologically active compounds and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylbenzenesulfonic acid;4-thiophen-2-ylbutan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids like aluminum chloride for substitution reactions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfonates, sulfinates.

    Substitution: Various substituted benzene derivatives.

Mechanism of Action

The mechanism of action of 4-Methylbenzenesulfonic acid;4-thiophen-2-ylbutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can act as a proton donor, facilitating various biochemical reactions. The thiophene ring can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylbenzenesulfonic acid;4-thiophen-2-ylbutan-1-ol is unique due to the combination of the sulfonic acid and thiophene groups, which impart both strong acidic properties and biological activity. This dual functionality makes it a versatile compound in various fields of research and industry .

Properties

CAS No.

75288-40-3

Molecular Formula

C15H20O4S2

Molecular Weight

328.5 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;4-thiophen-2-ylbutan-1-ol

InChI

InChI=1S/C8H12OS.C7H8O3S/c9-6-2-1-4-8-5-3-7-10-8;1-6-2-4-7(5-3-6)11(8,9)10/h3,5,7,9H,1-2,4,6H2;2-5H,1H3,(H,8,9,10)

InChI Key

SBYNWNGUGMPPEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CSC(=C1)CCCCO

Origin of Product

United States

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